Cas no 102069-83-0 ((S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone)

102069-83-0 structure
Nome do Produto:(S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone
(S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone Propriedades químicas e físicas
Nomes e Identificadores
-
- (S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone
- (S)-(?)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol
- Methanone,[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl](2-methoxyphenyl)-
- (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol
- (S)-1-(2-methoxybenzoyl)-2-pyrrolidinemethanol
- 2-methoxy-1-< < 2(S)-(hydroxymethyl)pyrrolidinyl> carbonyl> benzene
- 2-pyrrolidinemethanol, 1-(2-methoxybenzoyl)-
- 345628_ALDRICH
- AC1Q4EBV
- PubChem16227
- (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol, 99%
- [(2S)-1-(2-METHOXYBENZOYL)PYRROLIDIN-2-YL]METHANOL
- 102069-83-0
- DTXSID10349179
- SCHEMBL6866556
- J-000559
- ZPRSXRGRMZPZQY-JTQLQIEISA-N
- AKOS017390991
- [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone
- Methanone, [(2S)-2-(hydroxymethyl)-1-pyrrolidinyl](2-methoxyphenyl)-
-
- Inchi: InChI=1S/C13H17NO3/c1-17-12-7-3-2-6-11(12)13(16)14-8-4-5-10(14)9-15/h2-3,6-7,10,15H,4-5,8-9H2,1H3
- Chave InChI: ZPRSXRGRMZPZQY-UHFFFAOYSA-N
- SMILES: OCC1CCCN1C(C1C=CC=CC=1OC)=O
Propriedades Computadas
- Massa Exacta: 235.12091
- Massa monoisotópica: 235.12084340g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 3
- Complexidade: 269
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
- XLogP3: 1.2
- Superfície polar topológica: 49.8Ų
Propriedades Experimentais
- Cor/Forma: Not determined
- Densidade: 1.18
- Ponto de Fusão: 104-107 °C(lit.)
- Ponto de ebulição: 425°Cat760mmHg
- Ponto de Flash: 210.9°C
- Índice de Refracção: 1.561
- PSA: 49.77
- LogP: 1.23000
- Solubilidade: Not determined
(S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone Literatura Relacionada
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
102069-83-0 ((S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone) Produtos relacionados
- 1806847-21-1(3-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetic acid)
- 2089320-17-0(1-Methyl-1H-imidazol-5-amine dihydrochloride)
- 1187634-16-7(ethyl 5-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)-1H-pyrazole-4-carboxylate)
- 852511-66-1(2,5-Pyrrolidinedione, 1-(1-oxo-4-pentynyl)-)
- 2229455-47-2(methyl 4-amino-6-(methylsulfanyl)hexanoate)
- 2137811-21-1(2-Quinolinecarboxylic acid, 7-iodo-4-methyl-, methyl ester)
- 171661-55-5((5-Methylthien-2-yl)methylamine Hydrochloride)
- 1805748-28-0(Methyl 2-methyl-6-(2-oxopropyl)phenylacetate)
- 1152915-18-8(3-(1H-pyrazol-1-yl)pentanenitrile)
- 2034456-15-8(2-(2,4-dichlorophenoxy)-N-2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethylacetamide)
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel